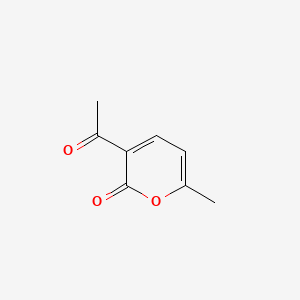
3-Acetyl-6-methyl-2-oxo-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6-methylpyran-2-one is an organic compound belonging to the class of pyranones. It is known for its distinctive structure, which includes a pyran ring substituted with acetyl and methyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetyl-6-methylpyran-2-one can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetaldehyde in the presence of an acid catalyst such as concentrated sulfuric acid . Another method includes the reaction of 3-acetyl-2-hydroxy-6-methylpyran-4-one with enamines, leading to the formation of β-triketone derivatives .
Industrial Production Methods: Industrial production of 3-acetyl-6-methylpyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-6-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methylpyran-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Triacetic acid lactone: Another pyranone derivative with similar structural features.
Dehydroacetic acid: A closely related compound with comparable chemical properties.
Uniqueness: 3-Acetyl-6-methylpyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-acetyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3 |
Clave InChI |
LZUNNUZJBSBFRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=O)O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


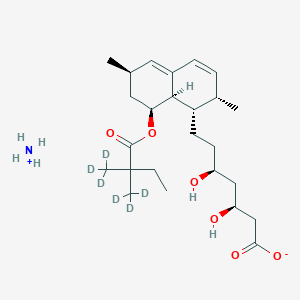
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)


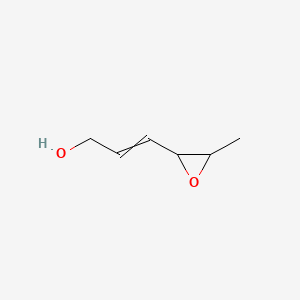
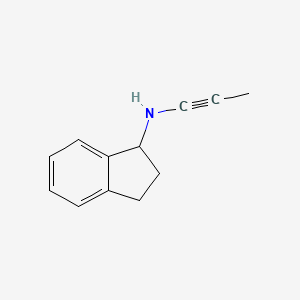


![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
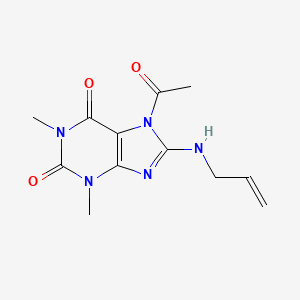

![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
